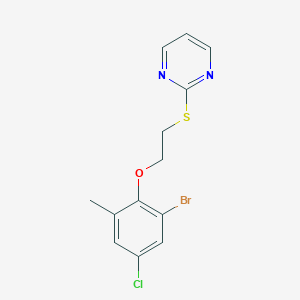![molecular formula C15H17N3O3S B215578 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215578.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a chemical compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains both a thiadiazole and a furan ring in its structure. This compound has been studied for its potential use as a drug candidate due to its ability to target specific biological pathways and processes.
Mecanismo De Acción
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting specific enzymes or proteins involved in biological pathways such as the NF-κB pathway. Additionally, it may interact with specific receptors or ion channels to modulate cellular signaling.
Biochemical and Physiological Effects:
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-proliferative effects on certain cancer cell lines, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to modulate specific biological pathways, such as the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide in lab experiments is its potential to target specific biological pathways and processes. Additionally, this compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for cancer research. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research involving N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One direction is to further investigate its potential as a drug candidate for cancer treatment. Additionally, research could focus on its potential to modulate specific biological pathways, such as the NF-κB pathway, and its potential use in treating inflammatory and pain-related conditions. Further studies could also investigate the potential limitations of this compound and identify ways to overcome these limitations.
Métodos De Síntesis
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been described in the literature. One method involves the reaction of 4-methoxybenzylamine with 2-bromoacetic acid to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The furan ring is then introduced through a cyclization reaction using a palladium catalyst. The resulting compound is then further modified to form the final product.
Aplicaciones Científicas De Investigación
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against certain cancer cell lines, as well as potential anti-inflammatory and analgesic effects. Additionally, this compound has been studied for its potential to modulate specific biological pathways, such as the NF-κB pathway.
Propiedades
Nombre del producto |
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide |
|---|---|
Fórmula molecular |
C15H17N3O3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-20-11-6-4-10(5-7-11)9-13-17-18-15(22-13)16-14(19)12-3-2-8-21-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19) |
Clave InChI |
GLZGJTWFQGXTSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3 |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215519.png)